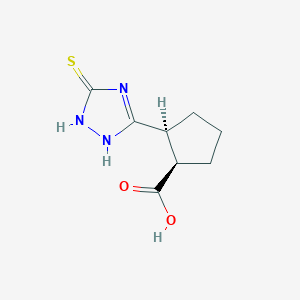
(1R,2S)-2-(5-Sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R,2S)-2-(5-Sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)cyclopentane-1-carboxylic acid is a useful research compound. Its molecular formula is C8H11N3O2S and its molecular weight is 213.26. The purity is usually 95%.
BenchChem offers high-quality (1R,2S)-2-(5-Sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)cyclopentane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,2S)-2-(5-Sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)cyclopentane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been used in the synthesis of novel classes of conformationally constrained, masked cysteines. This involves the synthesis of 4-sulfanylmethylene-5(4H)-oxazolones as starting materials, leading to unknown 2-sulfanyl-1-aminocyclopropanecarboxylic acid derivatives. This process highlights the compound's role in creating structurally unique amino acids with potential biological applications (Clerici, Gelmi, & Pocar, 1999).
Inhibition of Enzymatic Synthesis
- Another significant application is found in the inhibition of the enzymatic synthesis of S-adenosyl-L-methionine. The compound's analogues, specifically 1R-amino-3R-methylcyclopentane-1-carboxylic acid, show inhibitory activity, demonstrating the potential for the compound in biochemical pathways and drug development (Coulter, Lombardini, Sufrin, & Talalay, 1974).
Antiproliferative and Antiinflammatory Activity
- A derivative of the compound, 2-(4-Phenyl-5-pyridin-2-yl-4H-1,2,4-triazol-3-yl)cyclohexanecarboxylic acid, has been synthesized and screened for its antiproliferative and antiinflammatory activities. This highlights the potential of such compounds in medical research, particularly in the development of new therapeutic agents (Mazur et al., 2011).
Structural and Pharmacological Analysis
- The compound has been used in the synthesis of N-substituted derivatives of 3-(1,4-Benzodioxan-2-yl)-4-phenyl-1,2,4-triazole-5(4H)-thiones. These derivatives demonstrate the potential for varied pharmacological applications, including in the synthesis of compounds with potential therapeutic benefits (Vardanyan et al., 2021).
properties
IUPAC Name |
(1R,2S)-2-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2S/c12-7(13)5-3-1-2-4(5)6-9-8(14)11-10-6/h4-5H,1-3H2,(H,12,13)(H2,9,10,11,14)/t4-,5+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFECNDTUZLQGTB-CRCLSJGQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)C2=NC(=S)NN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)C(=O)O)C2=NC(=S)NN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

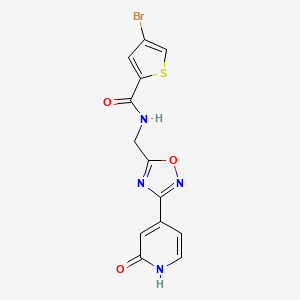

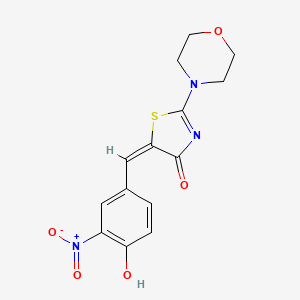
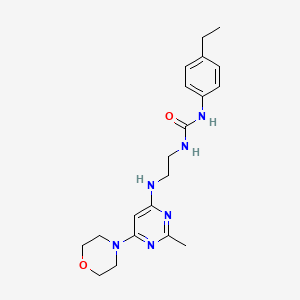
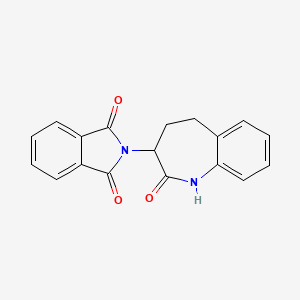
![N-[2-acetyl-4-(piperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2403214.png)
![7-hydroxy-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2403216.png)
![4-[Bis(2-thiocarbamoylbenzyl)amino]thiobenzamide](/img/structure/B2403217.png)

![N-[(2-Chlorophenyl)methyl]-N-(oxetan-3-yl)prop-2-enamide](/img/structure/B2403220.png)
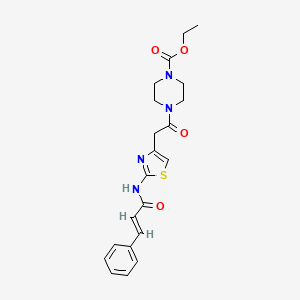
![N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}cyclopropanecarboxamide](/img/structure/B2403224.png)
![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2403227.png)
![(E)-3-(3,5-dichlorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2403228.png)